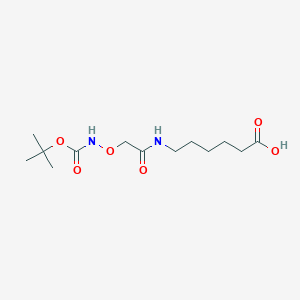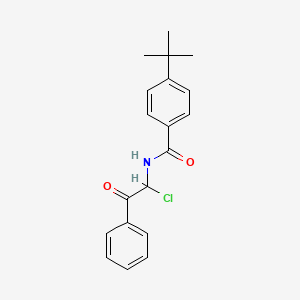
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a phenyl group, and a chloro-oxoethyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide typically involves the condensation of 4-tert-butylbenzoic acid with 1-chloro-2-oxo-2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl-N-(2-oxo-2-phenylethyl)benzamide: Lacks the chloro group, leading to different reactivity and biological activity.
N-(1-chloro-2-oxo-2-phenylethyl)benzamide: Lacks the tert-butyl group, affecting its solubility and stability.
4-tert-Butyl-N-(1-chloro-2-oxoethyl)benzamide: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is unique due to the presence of both the tert-butyl and chloro-oxoethyl groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
865284-60-2 |
|---|---|
Fórmula molecular |
C19H20ClNO2 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)15-11-9-14(10-12-15)18(23)21-17(20)16(22)13-7-5-4-6-8-13/h4-12,17H,1-3H3,(H,21,23) |
Clave InChI |
QKZOSRQBESIKNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
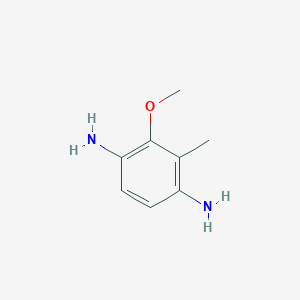
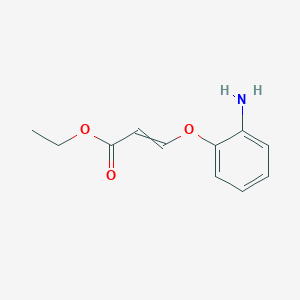
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
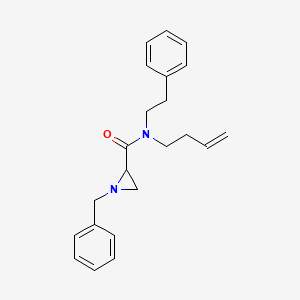
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
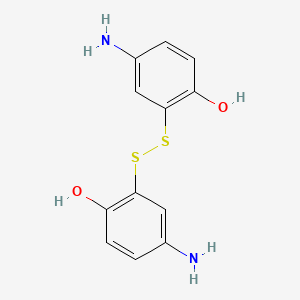
![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)

